1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid
Description
This compound is a heterocyclic derivative featuring a benzo[1,3]dioxole moiety fused to an imidazo[1,2-a]pyrimidine core, which is further linked via a methylene bridge to a piperidine-2-carboxylic acid group. The piperidine-2-carboxylic acid moiety introduces a chiral center and hydrogen-bonding capacity, which may enhance target binding or solubility.
Properties
IUPAC Name |
1-[[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-19(26)14-4-1-2-8-23(14)11-15-18(22-20-21-7-3-9-24(15)20)13-5-6-16-17(10-13)28-12-27-16/h3,5-7,9-10,14H,1-2,4,8,11-12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOSQZSNDIAKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119929 | |
| Record name | 1-[[2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]-2-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029108-71-1 | |
| Record name | 1-[[2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]-2-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029108-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]-2-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[1,3]dioxol moiety, followed by the formation of the imidazo[1,2-a]pyrimidin core, and finally the attachment of the piperidine-2-carboxylic acid group. Common synthetic routes may include:
Cyclization reactions: These reactions are crucial for forming the imidazo[1,2-a]pyrimidin core. Cyclization can be achieved using various reagents such as hydrazine or ammonia under specific conditions.
Cross-coupling reactions: These reactions are used to attach the benzo[1,3]dioxol moiety to the imidazo[1,2-a]pyrimidin core. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, are often employed.
Amidation reactions: The final step involves the formation of the piperidine-2-carboxylic acid group through amidation reactions, which can be carried out using reagents like carbodiimides or coupling agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. Large-scale reactions would be conducted in reactors designed to handle high pressures and temperatures, ensuring consistent product quality. Purification methods, such as recrystallization or chromatography, would be employed to obtain the pure compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxylic acid group at the piperidine-2-position is susceptible to esterification or amide formation under standard coupling conditions. For instance:
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Esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (H₂SO₄, HCl) yields methyl or ethyl esters .
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Amide Formation : Coupling with amines (e.g., benzylamine) using carbodiimide-based reagents (EDCI, DCC) and activators (HOBt) produces carboxamide derivatives .
Example Reaction:
Functionalization of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine system exhibits electrophilic substitution behavior. Key reactions include:
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Halogenation : Chlorination or bromination at the pyrimidine ring’s C-6 or C-8 positions using agents like POCl₃ or Br₂ .
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Nucleophilic Substitution : Replacement of halogen atoms (if present) with amines or alkoxy groups under basic conditions .
Example Table: Reactivity at Imidazo[1,2-a]pyrimidine Positions
| Position | Reactivity | Common Reagents |
|---|---|---|
| C-6 | Electrophilic substitution (Cl, Br) | POCl₃, PCl₅, Br₂ |
| C-8 | Nucleophilic displacement | NH₃, ROH, RNH₂ |
Piperidine Ring Modifications
The piperidine ring can undergo:
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N-Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides modifies the nitrogen atom .
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Oxidation : The secondary amine in piperidine may oxidize to a nitroxide radical under strong oxidative conditions (e.g., mCPBA) .
Example Reaction Pathway:
Benzo dioxole Ring Reactivity
The benzo dioxole group is relatively stable but can participate in:
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Oxidative Ring-Opening : Strong oxidants (e.g., KMnO₄) cleave the dioxole ring to form catechol derivatives .
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Demethylenation : Acidic hydrolysis (e.g., H₂SO₄) converts the methylenedioxy group to hydroxyl groups .
Decarboxylation
The carboxylic acid moiety may undergo thermal decarboxylation at elevated temperatures (150–200°C), yielding a piperidine derivative with reduced polarity .
Key Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to 1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation.
Case Study:
A study evaluated the anticancer activity of related compounds using the JC-1 assay to measure mitochondrial membrane potential in cancer cells. The results showed significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective concentrations for therapeutic use .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Compounds with similar scaffolds have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study:
In preclinical models, related compounds have shown efficacy in reducing neuroinflammation and protecting neurons from oxidative stress. These effects are attributed to the inhibition of specific pathways involved in neurodegeneration .
Modulation of Transport Proteins
The compound has also been explored as a modulator of ATP-binding cassette (ABC) transporters. These proteins play critical roles in drug absorption and disposition, making them targets for enhancing drug efficacy and reducing resistance.
Case Study:
Research has identified that certain derivatives can enhance the transport of therapeutic agents across cellular membranes by inhibiting specific ABC transporters linked to multidrug resistance (MDR). This application is particularly relevant in the context of cystic fibrosis treatment .
Comparative Data Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer Activity | Induction of apoptosis and cell cycle arrest | Significant cytotoxicity in cancer cell lines |
| Neurological Disorders | Neuroprotection and anti-inflammatory effects | Reduced neuroinflammation in preclinical models |
| Modulation of Transport Proteins | Inhibition of ABC transporters | Enhanced drug absorption and efficacy |
Mechanism of Action
The mechanism by which 1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within cells. The compound may modulate signaling pathways, leading to changes in cellular behavior. The exact mechanism of action can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pharmacological Activity (Inferred from Analogues)
- Anticancer Activity : Imidazo[1,2-a]pyridine/pyrimidine derivatives with carboxylic acid groups (e.g., compound 3e in ) show antiproliferative effects via kinase inhibition (IC50 values in µM range) .
- Antiviral Potential: Thiophene-substituted analogs demonstrate activity against RNA viruses, attributed to heterocycle-mediated interference with viral replication .
- Anti-inflammatory Effects : Benzo[1,3]dioxole-containing compounds inhibit COX-2 and TNF-α, suggesting the target compound may share similar mechanisms .
Biological Activity
The compound 1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid , also known by its CAS number 904814-29-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on the mechanisms through which it exerts effects, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 377.41 g/mol. The structure incorporates a benzo[d][1,3]dioxole moiety and an imidazo[1,2-a]pyrimidine framework, which are known for their diverse biological properties.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.41 g/mol |
| Key Functional Groups | Benzodioxole, Imidazo, Piperidine |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The imidazo[1,2-a]pyrimidine derivatives have been reported to inhibit various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through caspase activation pathways and cell cycle arrest mechanisms.
Case Study:
A recent study explored the effects of imidazo[1,2-a]pyrimidine derivatives on the HepG2 and MCF-7 cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation with IC50 values ranging from 5.1 to 22.08 µM, indicating a potent anticancer effect compared to standard treatments like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory and Antioxidant Effects
In addition to anticancer activity, the compound's potential as an anti-inflammatory agent has been investigated. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro.
Table of Biological Activities
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Receptor Binding: The imidazo[1,2-a]pyrimidine structure allows for binding to various receptors involved in cell signaling pathways.
- Enzyme Inhibition: It may act as an inhibitor for enzymes such as kinases or phosphatases that are crucial in cancer progression and inflammation.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) or automated synthesis platforms. Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in MCRs due to their ability to stabilize intermediates .
- Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in imidazo[1,2-a]pyrimidine formation .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures achieves >95% purity .
- Automation: Capsule-based systems reduce human error and improve reproducibility, yielding >90% purity in automated protocols .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies characteristic peaks (e.g., benzo[1,3]dioxole protons at δ 6.8–7.2 ppm, piperidine methylene at δ 3.1–3.5 ppm) .
- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm) .
- X-ray Crystallography: Resolves stereochemistry of the piperidine-carboxylic acid moiety .
Q. How should researchers handle and dispose of this compound safely during experiments?
Methodological Answer:
- Storage: Store in airtight containers at –20°C to prevent degradation .
- Waste Management: Segregate acidic waste (due to the carboxylic acid group) and neutralize with 10% sodium bicarbonate before disposal via certified hazardous waste services .
Advanced Research Questions
Q. What computational methods can predict the reactivity of the imidazo[1,2-a]pyrimidine core in this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model electrophilic aromatic substitution at the pyrimidine C2 position, guided by frontier molecular orbital (FMO) analysis .
- Reaction Path Search: Quantum chemical calculations (e.g., IRC analysis) identify transition states and intermediates in multicomponent reactions .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
Methodological Answer:
Q. What strategies mitigate impurities during large-scale synthesis?
Methodological Answer:
Q. How can contradictory spectral data between batches be resolved?
Methodological Answer:
Q. What in silico tools optimize the compound’s pharmacokinetic properties?
Methodological Answer:
Q. How can automated synthesis platforms improve scalability?
Methodological Answer:
Q. What experimental designs validate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Kinetic Studies: Surface plasmon resonance (SPR) measures binding affinity (KD) to target proteins .
- Gene Knockdown: CRISPR-Cas9 silencing of putative targets (e.g., kinases) confirms functional relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
